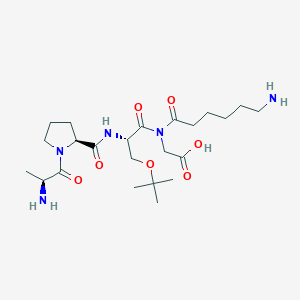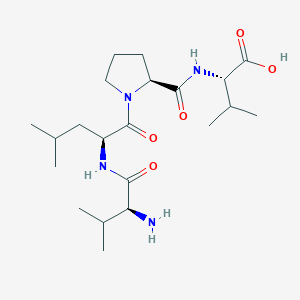
L-Valyl-L-leucyl-L-prolyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-leucyl-L-prolyl-L-valine is a tetrapeptide composed of the amino acids L-valine, L-leucine, and L-proline. This compound is of interest due to its potential biological activities and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Valyl-L-leucyl-L-prolyl-L-valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, offering an environmentally friendly alternative to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-leucyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols from disulfides.
Aplicaciones Científicas De Investigación
L-Valyl-L-leucyl-L-prolyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking the leucine residue.
L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with a similar structure but containing isoleucine instead of valine.
Uniqueness
L-Valyl-L-leucyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological activities and properties. The presence of both valine and leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides.
Propiedades
Número CAS |
918424-35-8 |
|---|---|
Fórmula molecular |
C21H38N4O5 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H38N4O5/c1-11(2)10-14(23-19(27)16(22)12(3)4)20(28)25-9-7-8-15(25)18(26)24-17(13(5)6)21(29)30/h11-17H,7-10,22H2,1-6H3,(H,23,27)(H,24,26)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
Clave InChI |
PFSOVKQAPMYVFU-QAETUUGQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)

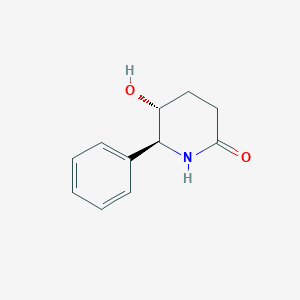
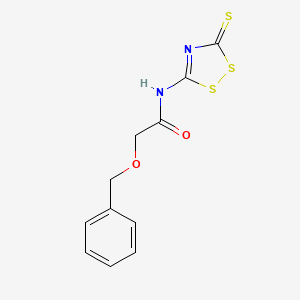
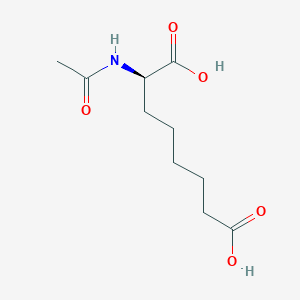
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
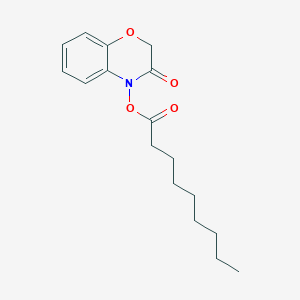
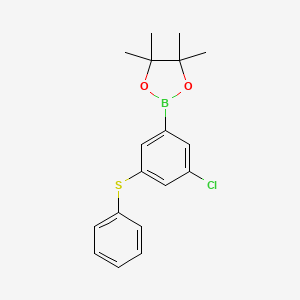
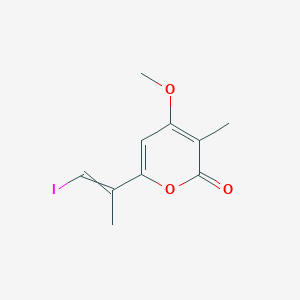
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
